molecular formula C6H9NO2 B2729807 Tert-butyl cyanoformate CAS No. 57022-34-1

Tert-butyl cyanoformate

Cat. No. B2729807
CAS RN: 57022-34-1
M. Wt: 127.143
InChI Key: QCVNMVPFJFEZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl cyanoformate is a versatile compound that has been widely used in scientific research due to its unique properties. This compound is a highly reactive and stable reagent that can be easily synthesized through various methods.

Mechanism of Action

Tert-butyl cyanoformate acts as a nucleophile in many chemical reactions. It can react with various electrophiles, such as carbonyl compounds and alkyl halides. The reaction between this compound and an electrophile produces a tert-butyl ester, which is a highly stable compound. This reaction is widely used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is a stable compound that does not react with biological molecules. Therefore, it is safe to handle and use in scientific research.

Advantages and Limitations for Lab Experiments

Tert-butyl cyanoformate has several advantages and limitations for lab experiments. One of the advantages is its high reactivity and stability. This makes it a useful reagent for various chemical reactions. However, its high reactivity can also be a limitation, as it can react with other compounds in the lab environment. Another limitation is its cost, as it is a relatively expensive reagent.

Future Directions

There are several future directions for the use of tert-butyl cyanoformate in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the use of this compound in the synthesis of new organic compounds with potential pharmaceutical and agrochemical applications. Additionally, the use of this compound in the production of new materials, such as polymers and resins, is another potential future direction.
Conclusion
This compound is a versatile compound that has been widely used in scientific research due to its unique properties. It is a highly reactive and stable reagent that can be easily synthesized through various methods. Its high reactivity and stability make it a useful reagent for various chemical reactions. This compound has no known biochemical or physiological effects and is safe to handle and use in scientific research. There are several future directions for the use of this compound in scientific research, including the development of new synthesis methods and the use of this compound in the synthesis of new organic compounds and materials.

Synthesis Methods

Tert-butyl cyanoformate can be synthesized through various methods. One of the most common methods is the reaction between tert-butanol and cyanogen bromide. This reaction produces this compound and hydrobromic acid. Another method involves the reaction between tert-butanol and cyanogen chloride. This reaction produces this compound and hydrochloric acid. Both methods require the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Scientific Research Applications

Tert-butyl cyanoformate has been widely used in scientific research due to its unique properties. This compound is a highly reactive and stable reagent that can be used in a variety of chemical reactions. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and esters. This compound has also been used in the production of pharmaceuticals and agrochemicals.

properties

IUPAC Name

tert-butyl cyanoformate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-6(2,3)9-5(8)4-7/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVNMVPFJFEZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57022-34-1
Record name tert-butyl cyanoformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.